tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate
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Overview
Description
tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate: is a synthetic organic compound characterized by its tert-butyl ester and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with appropriate reagents to introduce the desired functional groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids in the presence of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino functionalities make it suitable for conjugation with biomolecules, enabling the investigation of biological pathways .
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be used in the development of new drugs or as a precursor for active pharmaceutical ingredients .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate involves its interaction with specific molecular targets. The compound’s amino and ester functionalities allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-2-methylpropanoate
- tert-butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
Uniqueness: The uniqueness of tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate lies in its specific structural arrangement and functional groups.
Properties
Molecular Formula |
C12H20N2O6 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C12H20N2O6/c1-11(2,3)19-10(17)12(4,5)20-14-7(8(13)15)9(16)18-6/h1-6H3,(H2,13,15)/b14-7+ |
InChI Key |
WFTIAKXOKNAGCL-VGOFMYFVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(\C(=O)N)/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC |
Origin of Product |
United States |
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